N-[(E)-4-[4-(2,3-dichlorophenyl)piperazin-1-yl]but-2-enyl]-4-pyridin-2-ylbenzamide;dihydrochloride
Description
This compound is a dihydrochloride salt of a benzamide derivative featuring a piperazine core substituted with a 2,3-dichlorophenyl group. The structure includes a conjugated but-2-enyl linker connecting the piperazine moiety to a benzamide scaffold, which is further substituted with a pyridin-2-yl group. The dihydrochloride salt form enhances aqueous solubility, a common strategy to improve bioavailability in drug development .
The compound’s design aligns with pharmacophores targeting dopamine receptors, particularly the D3 subtype, as evidenced by structural analogs in related studies .
Properties
IUPAC Name |
N-[(E)-4-[4-(2,3-dichlorophenyl)piperazin-1-yl]but-2-enyl]-4-pyridin-2-ylbenzamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26Cl2N4O.2ClH/c27-22-6-5-8-24(25(22)28)32-18-16-31(17-19-32)15-4-3-14-30-26(33)21-11-9-20(10-12-21)23-7-1-2-13-29-23;;/h1-13H,14-19H2,(H,30,33);2*1H/b4-3+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACFFMAXBWGOKQ-CZEFNJPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CCNC(=O)C2=CC=C(C=C2)C3=CC=CC=N3)C4=C(C(=CC=C4)Cl)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/CNC(=O)C2=CC=C(C=C2)C3=CC=CC=N3)C4=C(C(=CC=C4)Cl)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28Cl4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675599-62-9 | |
| Record name | PG-01037 dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0675599629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PG-01037 DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MV7454V7DG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Preparation of 4-(2,3-Dichlorophenyl)piperazine (Intermediate A)
Methodology :
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Ring Closure :
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2,3-Dichloroaniline (1.0 eq) reacts with bis(2-chloroethyl)amine hydrochloride (1.2 eq) in refluxing xylene (120°C, 48 hr) under nitrogen atmosphere.
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Yield : 68–72% after recrystallization from ethanol/water (4:1)
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Critical Parameters :
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Strict temperature control to minimize decomposition
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Use of molecular sieves (4Å) to absorb generated HCl
Synthesis of (E)-4-Bromobut-2-ene (Intermediate B)
Two-Stage Process :
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Dehydrohalogenation :
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1,4-Dibromobutane (1.0 eq) treated with KOH (3.0 eq) in ethanol/water (3:1) at 80°C for 6 hr
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Conversion : >90% to 1-bromo-3-butene
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Isomerization :
Assembly of 4-Pyridin-2-ylbenzamide (Intermediate C)
Coupling Protocol :
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Acid Activation :
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4-Pyridin-2-ylbenzoic acid (1.0 eq) reacted with HATU (1.5 eq) and DIPEA (3.0 eq) in DMF (0.1 M) at 0°C for 30 min
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Amination :
Final Coupling and Salt Formation
Nucleophilic Substitution
Reaction Conditions :
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Intermediate A (1.0 eq), Intermediate B (1.1 eq)
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K₂CO₃ (3.0 eq) in anhydrous acetonitrile (0.05 M)
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Reflux under nitrogen for 24 hr
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Monitoring : TLC (hexane:EtOAc 3:1, Rf = 0.42)
Optimization Data :
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Temperature (°C) | 60–110 | 82 | +22% |
| Reaction Time (hr) | 12–36 | 24 | Max yield |
| Base | K₂CO₃ vs Cs₂CO₃ | K₂CO₃ | +15% purity |
Dihydrochloride Salt Preparation
Procedure :
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Free base (1.0 eq) dissolved in anhydrous EtOAc (0.2 M)
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HCl gas bubbled through solution at 0°C until pH <2
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Precipitate collected by filtration, washed with cold EtOAc
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Drying under high vacuum (40°C, 48 hr)
Critical Quality Attributes :
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Water Content : <0.5% by Karl Fischer
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Counterion Ratio : 2.05–2.15 Cl⁻/molecule by ion chromatography
Analytical Characterization
Spectroscopic Data :
Process Optimization Challenges
Stereochemical Control
The trans-configuration of the but-2-enyl linker is critical for D3 receptor binding affinity. Key control strategies include:
Solubility Management
Problem : Poor solubility of free base in aqueous media
Solution :
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Salt formation with HCl improves water solubility >50-fold
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Use of DMSO/water co-solvent system for biological testing formulations
Scale-Up Considerations
Pilot Plant Data (10 kg Batch) :
| Parameter | Lab Scale | Pilot Scale | Optimization |
|---|---|---|---|
| Reaction Volume (L) | 2 | 200 | Continuous flow system |
| Cooling Rate (°C/min) | 0.5 | 2.0 | Jacketed reactor |
| Filtration Time (hr) | 1.5 | 4.2 | Pressure filtration |
Key Findings :
Chemical Reactions Analysis
PG 01037 dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can be used to introduce different substituents, which may enhance or modify the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dopamine Receptor Modulation
One of the primary applications of this compound is its role as a dopamine receptor modulator . It primarily interacts with dopamine D receptors, influencing neurotransmission pathways related to mood and behavior. Studies indicate that modifications in the piperazine or butenyl groups can significantly alter binding affinity and selectivity towards dopamine receptors . This property makes it a candidate for research into treatments for conditions such as schizophrenia and depression.
Anti-Tubercular Activity
Recent research has explored the potential of similar compounds in combating tuberculosis (TB). For instance, derivatives that include piperazine structures have shown promising anti-tubercular activity against Mycobacterium tuberculosis. Compounds with structural similarities to N-[(E)-4-[4-(2,3-dichlorophenyl)piperazin-1-yl]but-2-enyl]-4-pyridin-2-ylbenzamide have demonstrated significant inhibitory concentrations (IC50 values ranging from 1.35 to 2.18 μM) against TB strains . This suggests that further exploration of this compound could yield new anti-TB agents.
Dopamine D3 Receptor Selectivity
Research has highlighted the importance of dopamine D3 receptor selectivity in developing treatments for psychostimulant addiction. Compounds related to N-[(E)-4-[4-(2,3-dichlorophenyl)piperazin-1-yl]but-2-enyl]-4-pyridin-2-ylbenzamide have been shown to exhibit high affinity for the D3 receptor, making them valuable for studying addiction mechanisms .
A study examining various structural modifications of piperazine derivatives found that certain changes could enhance receptor selectivity and metabolic stability, which are crucial for developing safe and effective therapeutic agents . These findings underscore the importance of chemical structure in determining biological activity.
Mechanism of Action
PG 01037 dihydrochloride exerts its effects by selectively binding to dopamine D3 receptors, blocking the action of dopamine. This antagonistic action helps in reducing abnormal involuntary movements and attenuating drug-induced behaviors . The molecular targets involved are primarily the dopamine D3 receptors, and the pathways affected include those related to dopamine signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several piperazine-based benzamides and acetamides. Key comparisons include:
Key Comparisons
Piperazine Substituents :
- The 2,3-dichlorophenyl group in the target compound contrasts with 2,4-dichlorophenyl (e.g., 7o analog in ) and 3,4-difluorophenyl (8c) substituents. Halogen positioning impacts receptor selectivity; 2,3-dichloro is associated with dopamine D3 affinity, while 2,4-dichloro may alter binding kinetics .
- Electron-withdrawing groups (e.g., CF3 in 8b) increase lipophilicity but may reduce solubility compared to dihydrochloride salts .
Benzamide vs. Acetamide :
- The benzamide group in the target compound provides a larger aromatic surface for π-π stacking compared to acetamide derivatives (e.g., 8b–8e), which could influence binding pocket interactions .
Salt Forms :
- The dihydrochloride salt improves solubility over free-base analogs (e.g., 8b–8e), akin to Imp. C in , which also uses a dihydrochloride form for stability .
Physicochemical Properties
- While melting points for the target compound are unreported, analogs like 8c (263–266°C) and 8b (241–242°C) suggest that dihydrochloride forms likely exhibit higher melting points due to ionic interactions .
Biological Activity
N-[(E)-4-[4-(2,3-dichlorophenyl)piperazin-1-yl]but-2-enyl]-4-pyridin-2-ylbenzamide; dihydrochloride, commonly referred to as PG01037, is a synthetic compound that has garnered attention for its biological activity, particularly as a selective antagonist of the dopamine D3 receptor (D3R). This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
PG01037 belongs to the class of piperazine derivatives and is characterized by a unique molecular structure that includes a piperazine moiety and a pyridine ring. The compound's molecular formula is with a molecular weight of 393.32 g/mol. Its structure can be represented as follows:
(Placeholder for actual structure image)
PG01037 primarily functions as a D3 dopamine receptor antagonist . The interaction with D3R is crucial for modulating neurotransmission pathways associated with mood and behavior. Studies indicate that PG01037 exhibits high selectivity for D3R over D2 receptors, with a binding affinity that allows it to effectively influence dopamine-related processes in the brain .
Neuropharmacology
Research has demonstrated that PG01037 can influence various neuropharmacological outcomes:
- Dopamine Modulation : By selectively antagonizing D3R, PG01037 may reduce the reinforcing effects of certain drugs, making it a candidate for treating substance abuse disorders .
- Parkinson’s Disease : In animal models, PG01037 has been shown to attenuate L-dopa-induced abnormal involuntary movements (AIMs), suggesting potential utility in managing dyskinesia associated with Parkinson's disease .
Binding Affinity and Selectivity
The binding affinity of PG01037 for D3R is reported to be significantly higher than for D2 receptors, with selectivity ratios exceeding 100-fold . This selectivity is critical for minimizing side effects typically associated with non-selective dopamine receptor antagonists.
In Vivo Studies
- Dyskinesia Models : In studies involving unilaterally lesioned rats, PG01037 was effective in reducing AIMs scores, indicating its potential as an antidyskinetic agent in Parkinson’s disease treatment .
- Behavioral Assessments : Behavioral assays have shown that PG01037 can modulate drug-seeking behavior in models of addiction, highlighting its role in neuropsychiatric disorders .
In Vitro Studies
In vitro assays have confirmed the intrinsic activity of PG01037 at D3R, demonstrating its ability to inhibit adenylyl cyclase activity in response to dopamine stimulation . This mechanism underlines its therapeutic potential in conditions where dopaminergic signaling is dysregulated.
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of N-[(E)-4-[4-(2,3-dichlorophenyl)piperazin-1-yl]but-2-enyl]-4-pyridin-2-ylbenzamide dihydrochloride, and what are the critical parameters affecting yield and purity?
- Methodological Answer : The synthesis typically involves coupling 4-(pyridin-2-yl)benzamide derivatives with a 4-(2,3-dichlorophenyl)piperazine intermediate via a but-2-enyl linker. A key step is the formation of the eneamine intermediate, which requires controlled reaction conditions (e.g., inert atmosphere, temperature ≤ 60°C). Purification via normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) is critical to achieve >85% purity . Yield optimization depends on stoichiometric ratios of the piperazine precursor and the use of coupling agents like EDCI/HOBt in anhydrous DMF .
Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regiochemistry and stereochemistry, particularly the E-configuration of the but-2-enyl linker. For example, ¹H NMR in CDCl₃ shows characteristic doublets for the vinyl protons (δ 5.5–6.1 ppm, J = 12–15 Hz). Mass spectrometry (ESI-MS) confirms molecular weight (e.g., m/z 542.6 [M + H]⁺ for related analogs). Elemental analysis (C, H, N) and melting point determination further validate purity .
Q. What is the primary pharmacological target of this compound, and how is its receptor binding affinity assessed?
- Methodological Answer : The compound acts as a dopamine D3 receptor antagonist. Binding affinity is evaluated using radioligand displacement assays (e.g., competition with [³H]-(+)-PHNO) in transfected HEK-293 cells. IC₅₀ values are calculated via nonlinear regression, with Ki values normalized to receptor density. Reported Ki values for D3 receptors range from 0.2–2 nM, with >100-fold selectivity over D2 receptors .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported dopamine D3 receptor binding affinities for enantiomers of this compound?
- Methodological Answer : Enantioselectivity arises from stereochemical variations in the piperazine and but-2-enyl moieties. Resolution involves chiral chromatography (e.g., Chiralpak IA column) to separate enantiomers, followed by X-ray crystallography to assign absolute configurations. Functional assays (e.g., cAMP inhibition) should corroborate binding data, as discrepancies may arise from differences in assay conditions (e.g., membrane preparation methods, G-protein coupling efficiency) .
Q. What strategies optimize the compound’s pharmacokinetic profile while retaining D3 receptor selectivity?
- Methodological Answer : Structural modifications focus on the pyridinylbenzamide group and linker length. Introducing polar substituents (e.g., hydroxyl or methoxy groups) improves aqueous solubility without compromising D3 affinity. In vitro metabolic stability assays (e.g., liver microsomes) guide the replacement of labile moieties. Pharmacokinetic studies in rodents (IV/PO administration) assess bioavailability, with logP values ideally maintained between 2.5–3.5 to balance CNS penetration and systemic exposure .
Q. How do computational models predict the binding mode of this compound to the dopamine D3 receptor, and what experimental validations are required?
- Methodological Answer : Molecular docking (e.g., using AutoDock Vina) into the D3 receptor crystal structure (PDB: 3PBL) identifies critical interactions, such as hydrogen bonding with Ser192/Ser193 and π-π stacking with Phe346. Mutagenesis studies (e.g., Ala scanning of binding pocket residues) validate predicted interactions. Functional assays with mutant receptors (e.g., S192A) confirm loss of affinity, supporting the computational model .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
